
2,4-Cyclopentadien-1-one, 2,3,4,5-tetrapropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Cyclopentadien-1-one, 2,3,4,5-tetrapropyl- is an organic compound that belongs to the class of cyclopentadienones This compound is characterized by the presence of four propyl groups attached to the cyclopentadienone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Cyclopentadien-1-one, 2,3,4,5-tetrapropyl- can be achieved through several synthetic routes. One common method involves the reaction of cyclopentadienone with propyl-substituted reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2,4-Cyclopentadien-1-one, 2,3,4,5-tetrapropyl- involves large-scale chemical processes. These processes often utilize advanced techniques such as continuous flow reactors and high-throughput screening to optimize yield and purity. The industrial production methods are designed to be cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Cyclopentadien-1-one, 2,3,4,5-tetrapropyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2,4-Cyclopentadien-1-one, 2,3,4,5-tetrapropyl- can yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
2,4-Cyclopentadien-1-one, 2,3,4,5-tetrapropyl- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,4-Cyclopentadien-1-one, 2,3,4,5-tetrapropyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also participate in various chemical reactions, influencing the reactivity and stability of other molecules. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Cyclopentadien-1-one, 2,3,4,5-tetraphenyl-: This compound has phenyl groups instead of propyl groups, leading to different chemical properties and applications.
2,4-Cyclopentadien-1-one, 2,3,4,5-tetramethyl-:
Uniqueness
2,4-Cyclopentadien-1-one, 2,3,4,5-tetrapropyl- is unique due to the presence of propyl groups, which influence its chemical behavior and potential applications. The propyl groups provide specific steric and electronic effects, making this compound valuable for certain synthetic and industrial processes.
Propiedades
Número CAS |
105430-58-8 |
|---|---|
Fórmula molecular |
C17H28O |
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H28O/c1-5-9-13-14(10-6-2)16(12-8-4)17(18)15(13)11-7-3/h5-12H2,1-4H3 |
Clave InChI |
UREAXPPWHXVKLN-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C(=O)C(=C1CCC)CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


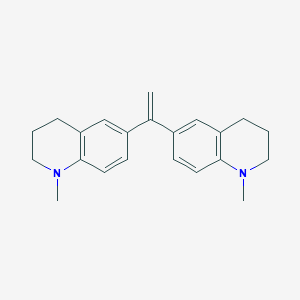

![Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane](/img/structure/B14323735.png)
![Furo[2,3-b]pyridine, 6-phenyl-](/img/structure/B14323746.png)
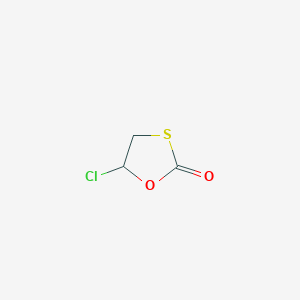


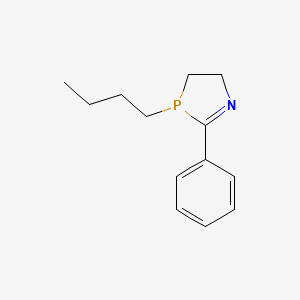
![2-[(Phenylsulfanyl)methyl]oxane](/img/structure/B14323781.png)
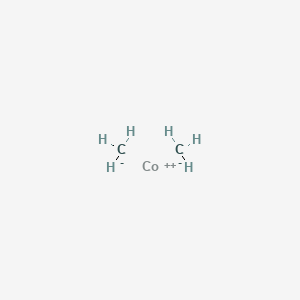
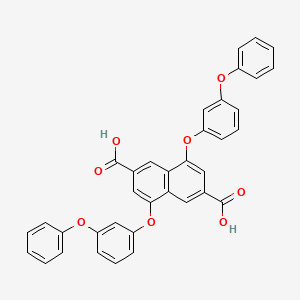

![2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole](/img/structure/B14323801.png)

